tppb
Overview
Description
TPPB is used in Biotrickling filter modeling for styrene abatement.
Mechanism of Action
Target of Action
TPPB, also known as (2S,5S)-(E,E)-8-(5-(4-(Trifluoromethyl)phenyl)-2,4-pentadienoylamino)benzolactam or alpha-APP Modulator, primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound acts as a potent activator of PKC . It modulates the activity of PKC, which in turn influences various cellular processes. For instance, this compound has been shown to enhance the non-amyloidogenic processing of the Amyloid Precursor Protein (APP), leading to an increase in the secretion of sAPPα . This modulation of APP processing is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the APP processing pathway . By activating PKC, this compound promotes the non-amyloidogenic processing of APP, which results in the production of sAPPα . This process reduces the formation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Pharmacokinetics
Bryostatin-1, a compound with similar effects to this compound, produced a more rapid, potent, and sustained activation of α-secretase APP processing than this compound
Result of Action
The activation of PKC by this compound and the subsequent modulation of APP processing can have significant cellular effects. In particular, the increase in sAPPα secretion can potentially reduce the formation of Aβ peptides . This could have therapeutic implications for neurodegenerative diseases like Alzheimer’s disease, where Aβ peptides contribute to disease progression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a study involving a two-liquid-phase partitioning bioreactor (this compound), the bioreactor environment improved the mass transfer and bioavailability of phenanthrene, accelerating its degradation While this study does not directly involve the compound this compound, it illustrates how environmental factors can influence the action of compounds in a bioreactor setting
Biological Activity
TPPB, or (2S,5S)-(E,E)-8-(5-(4-(trifluoromethyl)phenyl)-2,4-pentadienoylamino)benzolactam, is a potent protein kinase C (PKC) activator with significant implications in various biological processes, particularly in neuroinflammation and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cell differentiation, and potential therapeutic applications.
- Chemical Structure : this compound is characterized by its high affinity for PKC with a Ki value of 11.9 nM, indicating strong binding capability. It is also noted for its cell permeability, which facilitates its biological effects in vivo and in vitro .
- Mechanism of Action : this compound activates PKC, which plays a crucial role in various cellular processes including cell differentiation, proliferation, and apoptosis. By modulating PKC activity, this compound influences signaling pathways that are critical for cellular responses to external stimuli.
1. Differentiation Induction
This compound has been shown to induce the differentiation of human embryonic stem cells (hESCs) into Pdx-1 expressing pancreatic progenitor cells. This differentiation is vital for developing potential therapies for diabetes by generating insulin-producing cells .
2. Neuroinflammation Modulation
Recent studies have demonstrated that this compound can attenuate neuroinflammation in models of multiple sclerosis and other neurodegenerative diseases. It promotes an anti-inflammatory phenotype in innate immune cells such as microglia and macrophages. This effect is attributed to the modulation of cytokine production and enhancement of remyelination processes .
3. Antitumor Activity
This compound has exhibited significant antitumor properties in various cancer models. A study involving this compound-conjugated chitosan (this compound-CS) revealed its ability to inhibit tumor growth in vivo while selectively targeting cancer cells over normal cells. The antitumor mechanism includes altering the cell cycle dynamics and modulating reactive oxygen species (ROS) levels .
Case Study: Neuroinflammatory Response
In a study assessing the effects of this compound on neuroinflammation:
- Methodology : Mice were treated with this compound via intraperitoneal injection at a dosage of 50 nmol/kg three times a week.
- Findings : Treatment resulted in reduced clinical symptoms associated with experimental autoimmune encephalomyelitis (EAE), indicating enhanced CNS repair mechanisms .
Table 1: Summary of Biological Activities of this compound
Properties
IUPAC Name |
(2E,4E)-N-[(2S,5S)-5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVEMPZUIFSII-IHHOKICGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=C(N1C)C=CC(=C2)NC(=O)/C=C/C=C/C3=CC=C(C=C3)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433032 | |
Record name | alpha-APP Modulator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497259-23-1 | |
Record name | alpha-APP Modulator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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